Lycodoline

Übersicht

Beschreibung

Lycodoline is a type of alkaloid . It is a product of the herbs of Lycopodium japonicum Thunb .

Synthesis Analysis

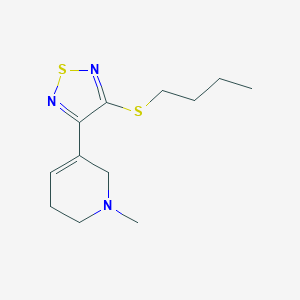

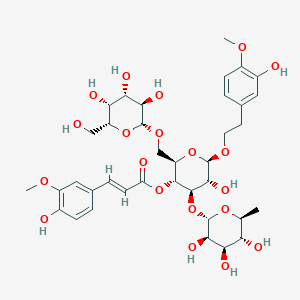

Lycodoline is a lycodine-type Lycopodium alkaloid . More than 40 lycodine-type alkaloids have been isolated and structurally elucidated since 2000 . Their biosynthetic pathway suggests that they are biosynthesized from lysine . Some of these recently isolated alkaloids have had their biosynthesis mechanisms proposed, and a few have been tried for their laboratory total asymmetric synthesis .Molecular Structure Analysis

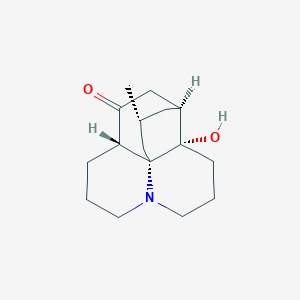

The molecular formula of Lycodoline is C16H25NO2 . The lycodine group, which Lycodoline belongs to, consists of two nitrogens in structure containing a pyridine, anpyridone, or a hydrogenated pyridine ring .Chemical Reactions Analysis

Lycodoline is a lycodine-type Lycopodium alkaloid . The possible mechanisms of their biosynthesis have been proposed . More than 40 lycodine-type alkaloids have been isolated and structurally elucidated since 2000 .Physical And Chemical Properties Analysis

The molecular weight of Lycodoline is 263.38 g/mol . It is a compound with a molecular formula of C16H25NO2 .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

Lycodoline, like its close relative huperzine A, is a potent acetylcholinesterase (AChE) inhibitor . AChE inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, they enhance cholinergic neurotransmission, which can improve cognitive function and memory.

Pharmacokinetics and Brain Penetration

Understanding lycodoline’s pharmacokinetics is essential for drug development. Researchers have studied its distribution in rat plasma and brain tissue, which could inform dosing strategies .

Wirkmechanismus

Target of Action

Lycodoline, a type of Lycopodium alkaloid, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Lycodoline’s interaction with AChE plays a significant role in its biological activity .

Mode of Action

Lycodoline interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. As a result, it enhances cholinergic nerve impulse transmission, which is particularly beneficial in conditions like Alzheimer’s disease and myasthenia gravis .

Biochemical Pathways

Lycodoline affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition leads to an increase in acetylcholine levels at the synapses, enhancing neurotransmission. The compound is biosynthesized from lysine, a crucial amino acid .

Result of Action

The primary molecular effect of Lycodoline’s action is the inhibition of AChE, leading to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can have various cellular effects, depending on the specific cells and synapses involved. For example, in neurons, this could lead to improved cognitive function, which is why Lycodoline and similar compounds are of interest in the treatment of neurodegenerative disorders .

Safety and Hazards

Zukünftige Richtungen

In the future, structures of these newly isolated compounds could be used to determine enzyme inhibition or protein binding through a molecular docking approach . This could lead to necessary changes in existing structures and accordingly, the new derivatives of lycodine structures could be synthesized .

Eigenschaften

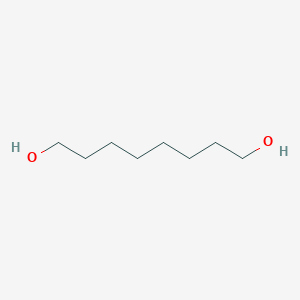

IUPAC Name |

(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMXKPOCXQNWOQ-WALBABNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lycodoline | |

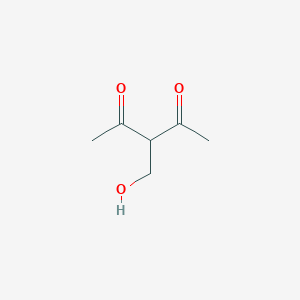

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

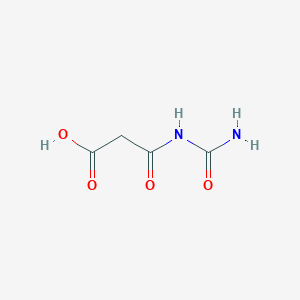

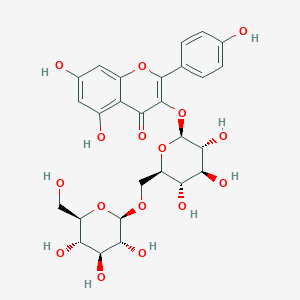

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)